(99Tc)Technephyt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Technetium-99 (99Tc) is a radioactive isotope of technetium, which decays with a half-life of 211,000 years to stable ruthenium-99, emitting beta particles but no gamma rays . It is a significant long-lived fission product of uranium fission and is widely used in various scientific and medical applications .

Métodos De Preparación

Technetium-99m (99mTc) is produced by the beta decay of molybdenum-99, which is obtained as a byproduct of uranium-235 fission in nuclear reactors . The preparation of 99mTc-based radiopharmaceuticals involves combining [99mTc]TcO4− with a reducing agent and a suitable ligand . The yield and nature of the product are influenced by factors such as the identity and concentration of the ligand and the reducing agent .

Análisis De Reacciones Químicas

Technetium-99 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents and ligands . The major products formed from these reactions are technetium complexes with different oxidation states and ligand environments .

Aplicaciones Científicas De Investigación

Technetium-99m is extensively used in nuclear medicine for diagnostic imaging . Its unique properties, such as its ability to emit gamma rays, make it ideal for detection by gamma cameras . It is used in molecular imaging to evaluate the function, physiology, and pathology of organs . Additionally, technetium-99 is used in environmental trace applications and nuclear waste management due to its high fission yield and long half-life .

Mecanismo De Acción

Technetium-99m exerts its effects by decaying through isomeric transition to technetium-99, releasing gamma rays that can be detected by imaging devices . It is thought to be adsorbed onto the surface of amorphous calcium phosphate deposits, insoluble hydroxyapatite crystals, and possibly other organic macromolecules .

Comparación Con Compuestos Similares

Technetium-99m is similar to other radiometals used in nuclear medicine, such as rhenium and manganese . its nearly ideal nuclear properties for diagnostic imaging and its ability to form a variety of complexes with desired characteristics make it unique . Other similar compounds include technetium-99g and technetium-97, which have different half-lives and decay properties .

Propiedades

Número CAS |

94536-79-5 |

|---|---|

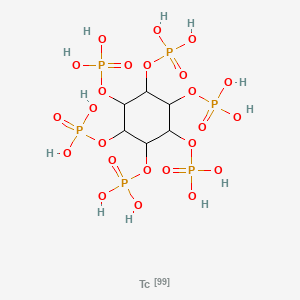

Fórmula molecular |

C6H18O24P6Tc |

Peso molecular |

758.94 g/mol |

Nombre IUPAC |

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;technetium-99 |

InChI |

InChI=1S/C6H18O24P6.Tc/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/i;1+1 |

Clave InChI |

UQTLSIDORRMHLT-IEOVAKBOSA-N |

SMILES isomérico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[99Tc] |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Tc] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.